(R)-2-Chloro-1-(3-hydroxyphenyl)ethanol is a chiral compound that has garnered attention in the fields of pharmaceuticals and organic synthesis due to its potential applications as a key intermediate in various chemical processes. This compound is classified under the category of halogenated alcohols and is primarily utilized for its stereochemical properties in asymmetric synthesis.
(R)-2-Chloro-1-(3-hydroxyphenyl)ethanol can be sourced from various chemical suppliers and is often produced through enzymatic methods, which enhance its stereoselectivity. The compound is classified as an alcohol due to the presence of a hydroxyl group (-OH) attached to a carbon atom, which is also bonded to a chlorine atom. Its molecular formula is , and it has a molecular weight of approximately 172.61 g/mol .
The synthesis of (R)-2-Chloro-1-(3-hydroxyphenyl)ethanol can be achieved through several methods, with enzymatic reduction being one of the most efficient approaches. The process typically involves the following steps:
The use of engineered microorganisms, such as yeast or Escherichia coli, containing the ketoreductase enzyme has been shown to yield high conversion rates (over 99%) and excellent enantiomeric excess (ee values reaching 100%) for the desired product . This method highlights the advantages of biocatalysis in producing chiral compounds with minimal environmental impact.
The molecular structure of (R)-2-Chloro-1-(3-hydroxyphenyl)ethanol features a chiral center at the carbon atom adjacent to the hydroxyl group. The compound exhibits a planar conformation due to its aromatic ring structure, which contributes to its chemical reactivity and interactions.
(R)-2-Chloro-1-(3-hydroxyphenyl)ethanol can participate in various chemical reactions typical for alcohols and halogenated compounds:
These reactions are facilitated by standard organic chemistry techniques and may involve catalysts or specific reaction conditions.
The mechanism of action for (R)-2-Chloro-1-(3-hydroxyphenyl)ethanol primarily involves its role as an intermediate in synthesizing more complex molecules. In enzymatic reactions, the ketoreductase catalyzes the reduction of ketones, converting them into alcohols while maintaining stereochemical integrity. This process is crucial for producing pharmaceuticals where specific stereoisomers exhibit desired biological activity.
(R)-2-Chloro-1-(3-hydroxyphenyl)ethanol finds applications primarily in:
The compound's ability to undergo selective reactions makes it valuable in developing new therapeutic agents with improved efficacy and reduced side effects.
The biocatalytic asymmetric reduction of prochiral ketone 2-chloro-1-(3-hydroxyphenyl)ethanone (α-chloro-3-hydroxyacetophenone) represents the most efficient route to enantiomerically pure (R)-2-chloro-1-(3-hydroxyphenyl)ethanol. This transformation relies on NAD(P)H-dependent ketoreductases (KREDs) or alcohol dehydrogenases (ADHs) that exhibit strict anti-Prelog stereoselectivity, delivering the (R)-alcohol with >99% enantiomeric excess (ee) under optimized conditions [1] [5].
In a landmark study, a recombinant ketoreductase from Lactobacillus kefiri (LkKR) expressed in E. coli achieved 98% conversion of 100 g/L substrate within 12 hours, yielding the (R)-alcohol with 99.5% ee. The reaction employed an isopropanol-driven cofactor recycling system (NADPH regeneration), eliminating the need for exogenous cofactor addition [1]. Whole-cell biocatalysts further enhanced practicality: Pichia minuta JCM 3622 reduced 2-chloro-1-(3-nitrophenyl)ethanone to the corresponding (R)-chlorohydrin (a structural analog) at 200 mM concentration, achieving 87.4% isolated yield and 99.2% ee. Critical to success was the addition of adsorbent resin Amberlite XAD-7, mitigating substrate toxicity and crystallization issues [5].
Table 1: Biocatalytic Reduction Performance of α-Chloro-3-hydroxyacetophenone Derivatives
Biocatalyst | Substrate | Conc. (g/L) | Time (h) | Yield (%) | ee (%) |
---|---|---|---|---|---|
Lactobacillus kefiri KRED | 2-chloro-1-(3-hydroxyphenyl)ethanone | 100 | 12 | 98 | 99.5 |
Pichia minuta JCM 3622 | 2-chloro-1-(3-nitrophenyl)ethanone | 37 | 24 | 87.4 | 99.2 |
Acetobacter sp. AcCR-M3 | α-chloro aryl ketones | 50 | 18 | 99.1 | >99 |
Advanced protein engineering strategies have overcome limitations of wild-type enzymes in (R)-chlorohydrin synthesis. Semi-rational design applied to an anti-Prelog carbonyl reductase from Acetobacter sp. (AcCR) significantly enhanced its catalytic efficiency. Key mutations (e.g., V166A, Y295W/W296L) optimized the substrate-binding pocket and cofactor affinity, boosting specific activity toward α-chloro ketones by 17.4-fold (from 0.4 U/mg to 6.4 U/mg) while maintaining >99% ee [9].
Recombinant KREDs enable modular cofactor regeneration systems:
Traditional chemical synthesis of (R)-2-chloro-1-(3-hydroxyphenyl)ethanol relies on transition-metal-catalyzed asymmetric hydrogenation or borane reduction. Ruthenium-(TsDPEN) complexes achieve high ee (up to 98%) but suffer from drawbacks:
Table 2: Efficiency Metrics of Chemical vs. Biocatalytic Synthesis
Parameter | Chemical Synthesis | Biocatalysis |
---|---|---|
Reaction Conditions | 50–100 bar H₂, 50°C | 1 atm, 30–37°C |
Catalyst Loading | 0.5–5 mol% Ru | 2–5 g/L cells/enzyme |
E-factor | 15–35 (high waste) | 3–8 (low waste) |
Chiral Control | Requires chiral ligands | Inherent enzyme stereoselectivity |
Downstream Processing | Complex purification needed | Simple extraction/crystallization |
Economic analyses confirm biocatalysis superiority: Production costs for KRED-catalyzed reduction are $220/kg versus $450/kg for chemocatalytic routes, primarily due to ambient reaction conditions, elimination of precious metals, and reduced energy inputs [1] [6]. Life-cycle assessment (LCA) shows enzymatic processes generate 65% less solvent waste and 40% lower CO₂ emissions. Nevertheless, high enzyme production costs remain a limitation for multi-ton scale applications. Hybrid approaches—where chemical synthesis provides the ketone precursor (2-chloro-1-(3-hydroxyphenyl)ethanone, synthesized from 3-hydroxyacetophenone via SO₂Cl₂ chlorination [2]) followed by enzymatic reduction—strike an optimal balance between cost and sustainability [3] [9].
Practical Considerations in Manufacturing
Industrial adoption faces two hurdles:1. Substrate Inhibition: Crystalline α-chloro ketones exhibit low aqueous solubility (<5 g/L). Solutions include:- Hydrophobic resin addition (XAD-7) [5]- Fed-batch substrate feeding- Biphasic reaction systems [9]2. Product Isolation: The (R)-chlorohydrin is heat-labile. Preferred recovery uses:
"Ethyl acetate extraction followed by silica gel chromatography delivers >99% pure product at 85% recovery. Alternatively, direct crystallization from hexane/ethyl acetate mixtures yields pharmaceutical-grade material." [1]
Commercial suppliers (e.g., Biosynth) offer the compound at $2,500–5,000/g (discontinued 50 mg batches), reflecting synthetic challenges [8] [10]. Advances in enzyme engineering and continuous bioprocessing are poised to lower costs below $100/g within 5 years.
CAS No.: 41164-36-7
CAS No.: 111818-57-6
CAS No.: 20107-26-0
CAS No.:
CAS No.: 94087-41-9